molecular formula C12H11N3O3 B3060437 Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 36286-76-7

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B3060437
CAS No.: 36286-76-7
M. Wt: 245.23
InChI Key: IVZRAUQVYNSJNL-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate is a triazine derivative characterized by a hydroxyl group at position 5, a phenyl substituent at position 3, and an ethoxycarbonyl group at position 6. For example, compounds like ethyl 3-phenyl-5-methyl-1,2,4-triazine-6-carboxylate (5b) and ethyl 5-imino-3-oxo-2-phenyl derivatives (6a) share core triazine frameworks with varying substituents, enabling inferences about its properties .

The hydroxyl group at position 5 likely enhances solubility through hydrogen bonding, while the phenyl group at position 3 contributes to aromatic interactions, influencing both stability and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-oxo-3-phenyl-4H-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-2-18-12(17)9-11(16)13-10(15-14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZRAUQVYNSJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312315
Record name 4K-350S
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Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36286-76-7
Record name Ethyl 2,5-dihydro-5-oxo-3-phenyl-1,2,4-triazine-6-carboxylate
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Record name NSC252114
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazine-5,6-dione with ethyl alcohol in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the ethyl ester group can produce various ester derivatives .

Scientific Research Applications

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key triazine derivatives, emphasizing substituent-driven variations in yield, melting point (mp), and spectral features:

Compound Name Substituents Yield (%) mp (°C) IR Bands (cm⁻¹) Key Features References
Ethyl 3-Phenyl-5-methyl-1,2,4-triazine-6-carboxylate (5b) 3-Ph, 5-Me 33 69–70 1721 (C=O), 1598 (C=N) Moderate yield; lower mp suggests reduced crystallinity compared to chloro analogs
Ethyl 3-(p-Chlorophenyl)-5-methyl-1,2,4-triazine-6-carboxylate (5f) 3-p-Cl-Ph, 5-Me 28 106–107 1726 (C=O), 1591 (C=N) Electron-withdrawing Cl increases mp but reduces yield
Ethyl 5-Chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate 5-Cl, 3-SMe Higher lipophilicity; hazardous (H302, H315)
Ethyl 5-Imino-3-oxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate (6a) 5-NH, 3-O 79.3 251–253 (decomp.) 1719 (C=O), 1694 (C=N) High yield due to stabilized imino-oxo tautomers
Ethyl 5-(Phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate 5-SPh, 3-CF₃-Ph Enhanced lipophilicity and steric bulk from CF₃ and SPh groups

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., 5f) increase melting points but often reduce synthetic yields, likely due to decreased nucleophilicity at reactive sites .
  • Hydroxyl vs. Methylthio : The hydroxyl group in the target compound may improve aqueous solubility compared to methylthio or chloro analogs, which prioritize lipophilicity .
  • Imino-Oxo Tautomerism: Compounds like 6a exhibit high yields (79.3%) and thermal stability, attributed to resonance stabilization of the imino-oxo system .

Biological Activity

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound with significant potential in biological applications, particularly in antimicrobial and anticancer activities. This article explores its biological activity based on diverse research findings.

  • Molecular Formula : C12H11N3O3
  • Molecular Weight : 245.23 g/mol
  • CAS Number : 36286-76-7

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. Research indicates that this compound exhibits structure-dependent antimicrobial activity:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Pseudomonas aeruginosaNo significant activity observed
Enterococcus faecalisComparable to standard antibiotics

In one study, the compound demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, suggesting its potential as a therapeutic agent against resistant strains .

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. Notably, it has shown promising results against non-small cell lung adenocarcinoma (A549 cells):

Compound Viability (%) p-value
Control100-
Ethyl Triazine63.4<0.05
3,5-Dichloro variant21.2<0.0001

The compound's efficacy increased significantly with specific substitutions on the phenyl ring, indicating that modifications can enhance its anticancer potential .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit enzymes critical for microbial growth and cancer cell proliferation. This modulation can lead to apoptosis in cancer cells and reduced viability in bacterial cultures .

Case Studies

  • Antimicrobial Study : A study evaluated the compound's effectiveness against various bacterial strains. The results indicated that while it was effective against certain Gram-positive bacteria, it lacked activity against Gram-negative strains like Pseudomonas aeruginosa .
  • Anticancer Evaluation : In vitro studies on A549 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study emphasized the importance of structural modifications to enhance anticancer activity .

Q & A

Q. What are the established synthetic routes for Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate, and how do reaction parameters influence yield?

The compound is synthesized via multi-step reactions involving cyclization of precursors. Key steps include:

  • Cyclization under inert atmosphere : To prevent oxidation, reactions are conducted in nitrogen/argon environments. For example, cyclization of 4-chloroaniline derivatives with ethyl carboxylate precursors requires 72-hour reaction times to achieve yields of 32–73% .
  • pH and temperature control : Optimal pH (neutral to slightly acidic) and temperatures (60–80°C) are critical to avoid degradation of intermediates .
  • Purification : Recrystallization from ethanol-water mixtures improves purity, as demonstrated in analogous triazine derivatives .

Q. What spectroscopic and crystallographic methods are recommended for structural validation?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, triclinic crystal systems of similar triazine derivatives were resolved with SHELX, achieving R-factors < 0.05 .
  • Spectroscopy : Confirm structure via:
  • IR : Hydroxy and carbonyl stretches (e.g., 1693–1777 cm⁻¹ for C=O) .
  • NMR : Key signals include δ 1.25–1.35 ppm (ethyl CH3) and aromatic proton splitting patterns (e.g., δ 7.10–7.80 ppm for phenyl groups) .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 538.2 for phosphoranylidene derivatives) validate molecular weight .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Standard conditions : Stable at room temperature in dry, dark environments.
  • Degradation risks : Hydrolysis occurs under extreme pH (<3 or >10) or prolonged exposure to moisture. Thermal decomposition is observed above 150°C .
  • Mitigation : Store in desiccators with silica gel and avoid prolonged light exposure .

Q. What reactivity patterns enable its use in further chemical transformations?

  • Hydroxy group : Participates in esterification or alkylation. For example, phosphorylation of analogous hydroxy-triazines with triphenylphosphine yields derivatives for coordination chemistry .
  • Phenyl ring : Electrophilic substitution (e.g., nitration, halogenation) modifies electronic properties .
  • Triazine core : Reacts with nucleophiles (e.g., amines) at C-2 and C-4 positions, enabling functionalization .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up without compromising purity?

  • Parameter screening : Use Design of Experiments (DoE) to optimize time, temperature, and stoichiometry. For instance, extending reaction time from 48 to 72 hours increased yields by 40% in analogous triazines .
  • Catalyst selection : Triphenylphosphine and hexachloroethane improve cyclization efficiency in acetonitrile .
  • Green chemistry : Replace ethanol-water recrystallization with microwave-assisted purification to reduce solvent use .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

  • Cross-validation : Combine NMR (e.g., 2D COSY, HSQC) with high-resolution MS to confirm ambiguous signals .
  • Twinned crystals : Apply SHELXD for structure solution in cases of twinning or pseudo-symmetry .
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16) to identify discrepancies .

Q. What strategies are effective in designing biologically active derivatives?

  • Bioisosteric replacement : Substitute the phenyl ring with heterocycles (e.g., pyridyl) to enhance solubility or target affinity .
  • Prodrug approaches : Convert the ethyl ester to a hydrolyzable group (e.g., morpholine amide) for controlled release .
  • Fragment-based design : Use the triazine core as a scaffold for combinatorial libraries, leveraging its hydrogen-bonding capacity .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase). For example, triazine derivatives with methoxy substituents showed stronger binding via π-π stacking .
  • MD simulations : Analyze stability of ligand-protein complexes in aqueous environments (e.g., GROMACS) over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity with bioactivity using Hammett constants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate

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